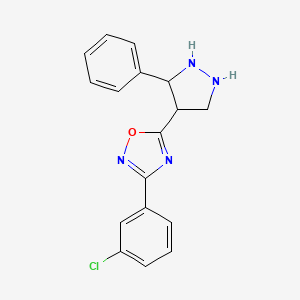

3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c18-13-8-4-7-12(9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-5-2-1-3-6-11/h1-9,14-15,19,21H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATLRPXCVQUHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₇H₁₅ClN₄O

- Molecular Weight : 326.8 g/mol

- Structure : The compound features a 1,2,4-oxadiazole ring which is known for its pharmacological significance.

Biological Activity Overview

The biological activities of this compound can be categorized into various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular:

- Antibacterial : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Antifungal : It has demonstrated antifungal activity in several studies, indicating its potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, related compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents .

- The mechanism often involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Studies have reported that derivatives of 1,2,4-oxadiazoles possess anti-inflammatory effects comparable to established anti-inflammatory drugs. The specific mechanisms may involve the modulation of pro-inflammatory cytokines .

Antidiabetic Activity

Another area of interest is the antidiabetic activity of this compound:

- Certain derivatives have shown promising results in lowering blood glucose levels in diabetic models, suggesting potential use in diabetes management .

Case Studies and Research Findings

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act by inhibiting key enzymes involved in disease pathways (e.g., thymidylate synthase in cancer).

- Receptor Modulation : Some compounds may interact with cellular receptors to modulate signaling pathways related to inflammation and cell growth.

- Oxidative Stress Reduction : Certain oxadiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress-related damage.

Scientific Research Applications

Synthesis Techniques

The synthesis of 3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole typically involves the following methods:

- Condensation Reactions : The formation of the oxadiazole ring is often achieved through condensation reactions involving hydrazine derivatives and carboxylic acids.

- Cyclization : Subsequent cyclization steps are employed to form the desired oxadiazole structure, often utilizing catalysts to enhance yield and selectivity.

Antimicrobial Properties

Research indicates that compounds within the oxadiazole family exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 10 μg/mL, demonstrating potent antibacterial effects .

- Antifungal Activity : Similar compounds have also displayed antifungal properties against strains like Candida albicans, with promising MIC values that suggest potential for therapeutic applications .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that certain oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example:

- A derivative showed an IC50 value of 0.140 µM for COX-1 and 0.007 µM for COX-2, indicating strong anti-inflammatory potential compared to standard anti-inflammatory drugs .

Analgesic Properties

Some studies have highlighted the analgesic effects of oxadiazole derivatives. In comparative studies with Indomethacin, certain compounds exhibited superior analgesic activity, providing a basis for further development in pain management therapies .

Case Study 1: Antimicrobial Activity

A study by Ningegowda et al. synthesized a series of 1,3,4-oxadiazole derivatives and assessed their antimycobacterial activity against Mycobacterium tuberculosis. One compound demonstrated significant activity at a concentration of 62.5 μg/mL, suggesting its potential as a lead compound in tuberculosis treatment .

Case Study 2: Neuroprotective Effects

Tripathi et al. designed and synthesized several oxadiazole derivatives based on ferulic acid, evaluating them for their multifunctional inhibitory activity against acetylcholinesterase (AChE). One derivative showed promising results in improving learning and memory in an Alzheimer’s disease model, indicating its potential role in neuroprotection .

Data Table: Biological Activities of Oxadiazole Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole?

- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates such as 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole. Key steps include:

- Cyclization : Reacting hydrazide derivatives with phosphoryl chloride (POCl₃) at 120°C to form the oxadiazole ring .

- Purification : Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradient) achieves high yields (>95%) and purity .

- Critical Parameters : Control reaction temperature and stoichiometry to avoid side products like uncyclized intermediates.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Multi-modal analytical techniques are employed:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm) .

- IR : Validate oxadiazole ring formation via C=N stretching (~1600 cm⁻¹) and N-O vibrations (~950 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess effects on bioactivity. Pyridyl or thiophene substitutions at the 5-position enhance apoptosis-inducing activity in cancer cells .

- In Vitro Assays :

- Caspase Activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify apoptosis induction .

- Cell Cycle Analysis : Flow cytometry with propidium iodide staining identifies G₁ phase arrest (e.g., T47D breast cancer cells) .

- Data Interpretation : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ trends.

Q. What analytical methods confirm stereochemical purity in enantioselective synthesis?

- Methodological Answer :

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H) to achieve >97% enantiomeric excess (ee) .

- X-ray Crystallography : Refine crystal structures using SHELXL (via Olex2 interface) to determine absolute configuration. Key metrics: R-factor <0.05, Flack parameter ≈0 .

Q. How can computational methods predict molecular targets and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like TIP47 (IGF II receptor binding protein). Key residues: Lys⁵⁶ and Asp¹²³ .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- Pharmacophore Modeling : Identify essential features (e.g., oxadiazole ring, chlorophenyl group) using Schrödinger’s Phase .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate IC₅₀ values for diverse cell lines (e.g., MX-1 tumors vs. normal fibroblasts) to assess selectivity .

- Mechanistic Profiling : Compare gene expression (RNA-seq) or protein activation (Western blot) to identify resistance markers (e.g., Bcl-2 overexpression).

- Statistical Validation : Use ANOVA with Tukey’s post-hoc test (p<0.05) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.